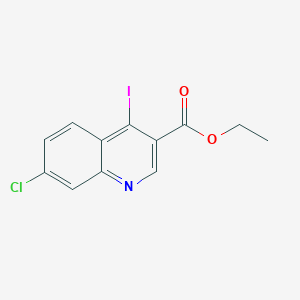
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H9ClINO2. This compound is known for its unique structural features, which include a chloro and iodo substitution on the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-iodoquinoline-3-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminobenzophenone with an appropriate β-keto ester in the presence of a Lewis acid catalyst .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring the reaction progress and controlling the addition of reagents .
化学反応の分析
Types of Reactions: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxide or dihydroquinoline derivatives.
- Coupled products with extended aromatic systems .
科学的研究の応用
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of ethyl 7-chloro-4-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The chloro and iodo groups enhance its ability to bind to specific enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in certain microorganisms or cancer cells .
類似化合物との比較
Ethyl 4-chloro-7-iodoquinoline-3-carboxylate: Similar structure but with different substitution pattern.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Contains additional chloromethyl groups.
Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities
Uniqueness: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C12H9ClINO2 |
|---|---|
分子量 |
361.56 g/mol |
IUPAC名 |
ethyl 7-chloro-4-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 |
InChIキー |
AYSCAFCKADGSLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
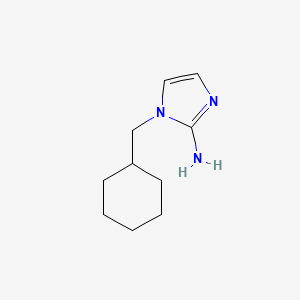
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
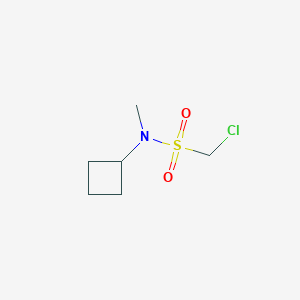
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
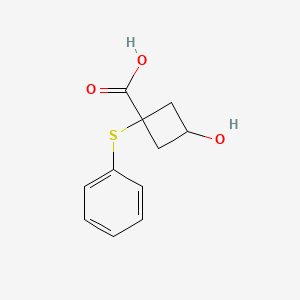

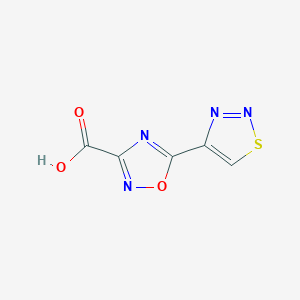
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
